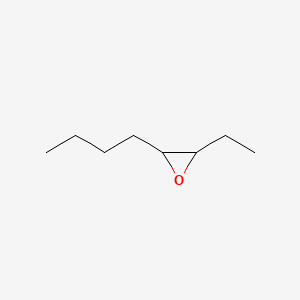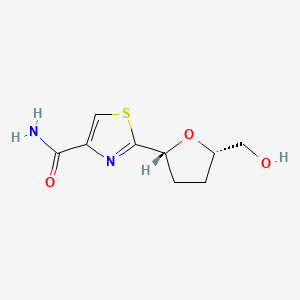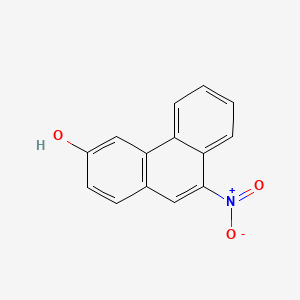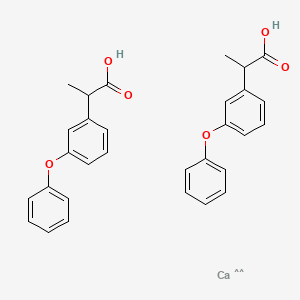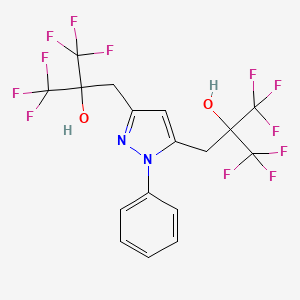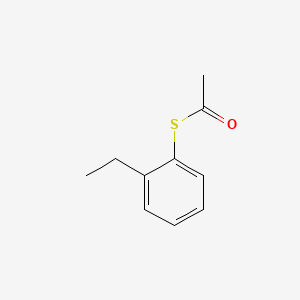
(Spiro(9H-fluorene-9,3'-pyrrolidine)-2',) 5'-dione, 1'-(1-piperidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(1-piperidinylmethyl)- is a complex organic compound characterized by its spiro-fused structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(1-piperidinylmethyl)- typically involves multi-component reactions. One such method is the accelerated five-component spiro-pyrrolidine construction at the air-liquid interface. This method utilizes microdroplets and thin films, with deposition methods and mild heating being crucial factors for product formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production process.
化学反応の分析
Types of Reactions
(Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(1-piperidinylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as a hole transporting material (HTM) in electronic applications, facilitating the transport of charge carriers . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
特性
CAS番号 |
68161-17-1 |
|---|---|
分子式 |
C22H22N2O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
1'-(piperidin-1-ylmethyl)spiro[fluorene-9,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C22H22N2O2/c25-20-14-22(21(26)24(20)15-23-12-6-1-7-13-23)18-10-4-2-8-16(18)17-9-3-5-11-19(17)22/h2-5,8-11H,1,6-7,12-15H2 |
InChIキー |
MABXOFPLEZYJDA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CN2C(=O)CC3(C2=O)C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


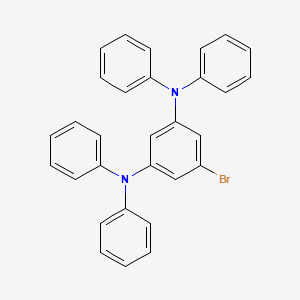
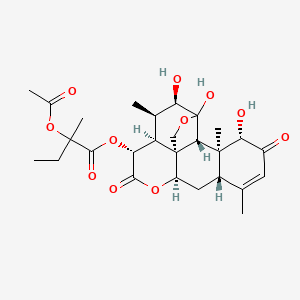
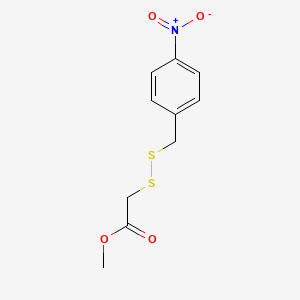

![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)
